(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone

Description

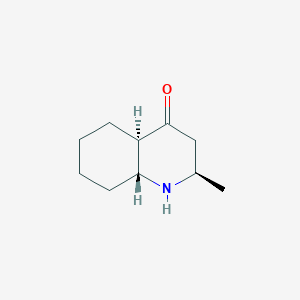

(2R,4aR,8aR)-2-Methyloctahydro-4(1H)-quinolinone is a bicyclic quinolinone derivative characterized by a partially hydrogenated quinoline core with a methyl substituent at the 2-position and stereochemical complexity at the 4a and 8a positions. Its octahydro structure implies full saturation of the fused benzene ring, distinguishing it from simpler tetrahydro- or dihydroquinolinones. The stereochemical descriptors (R configurations) indicate a racemic mixture of diastereomers, which may influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

(2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAPKWHFVCCJBB-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Data Table 1: Hydrogenation Optimization

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | 85–90 | 95–98 |

| Temperature | 60–70°C | 88 | 97 |

| Hydrogen Pressure | 4 atm | 90 | 98 |

The stereochemical outcome (R*,4aR*,8aR*) is influenced by the catalyst’s surface geometry and reaction kinetics. For instance, PtO₂ may favor axial protonation, leading to distinct diastereomers.

Stereoselective Cyclization Strategies

Alternative routes focus on constructing the bicyclic framework through cyclization reactions, ensuring stereochemical control at the 2-, 4a-, and 8a-positions.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of the quinolinone core from diene precursors. For example, a diene substrate with a pre-installed methyl group at C-2 undergoes metathesis to yield the octahydro structure.

Key Steps:

-

Substrate Preparation : Synthesis of 2-methyl-1,5-dieneamide via allylation of acrylamide derivatives.

-

Metathesis : Reaction with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C.

-

Reduction : Hydrogenation of the resulting cyclohexene intermediate to achieve full saturation.

Data Table 2: RCM Efficiency

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Grubbs II | 40 | 12 | 75 |

| Hoveyda-Grubbs II | 50 | 8 | 82 |

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and continuous processing.

Continuous Flow Hydrogenation

Crystallization and Purification

-

Solvent System : Ethyl acetate/hexane (1:3) for recrystallization.

-

Purity Enhancement : Chiral chromatography (Chiralpak IC column) resolves racemic mixtures, achieving >99% enantiomeric excess (ee).

Mechanistic Insights and Byproduct Analysis

Side Reactions and Mitigation

-

Over-Hydrogenation : Prolonged reaction times may lead to decahydro derivatives, minimized by precise pressure control.

-

Oxidative Byproducts : Trace quinolinone oxides form under aerobic conditions, addressed via inert atmosphere (N₂ or Ar).

Data Table 3: Byproduct Profiles

| Byproduct | Formation Condition | Mitigation Strategy |

|---|---|---|

| Decahydroquinolinone | >5 atm H₂ | Pressure modulation |

| Quinolinone N-oxide | O₂ exposure | Inert gas purging |

Chemical Reactions Analysis

Types of Reactions

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinolinone derivatives with varying degrees of oxidation.

Reduction: More saturated quinolinone derivatives.

Substitution: Substituted quinolinone compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of octahydroquinoline compounds exhibit antimicrobial properties. Studies have shown that modifications to the quinolinone structure can enhance activity against various bacterial strains, making it a candidate for antibiotic development .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinolinone derivatives in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer's disease, where it may help mitigate oxidative stress and inflammation .

Organic Synthesis Applications

1. Building Block for Complex Molecules

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone serves as an important intermediate in organic synthesis. Its structural features allow it to be used in the construction of various biologically active compounds, including pharmaceuticals and agrochemicals .

2. Synthesis of Chiral Ligands

The compound's chiral nature makes it suitable for synthesizing chiral ligands used in asymmetric catalysis. These ligands are crucial in producing enantiomerically pure compounds, which are essential in drug development and other chemical processes .

Fine Chemical Intermediates

As a fine chemical intermediate, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be integrated into various formulations across different industries, including cosmetics and agrochemicals .

Case Studies

Case Study 1: Antimicrobial Development

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased antibacterial activity, paving the way for new antibiotic candidates .

Case Study 2: Neuroprotective Research

In a model simulating Alzheimer's disease, derivatives of the compound were tested for their ability to reduce neuronal death caused by amyloid-beta toxicity. The findings suggested that these derivatives could protect neuronal cells by modulating oxidative stress pathways .

Mechanism of Action

The mechanism of action of (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related quinolinones and their distinguishing features:

Key Observations:

Stereochemistry at 4a and 8a positions may influence diastereoselectivity in synthetic pathways .

Substituent Effects: The 2-methyl group is common across analogs but modulates lipophilicity and steric hindrance. Functional groups like 4-sulfanyl (in 8-methyl-4-sulfanylquinolin-2(1H)-one) or 4-hydroxy (in 4-hydroxy-2-methylquinolinone) enhance reactivity for further derivatization .

Nucleophilic Substitution Reactions

- 4-Chloro-8-methylquinolin-2(1H)-one (): Acts as a versatile precursor for synthesizing 4-substituted quinolinones via nucleophilic substitution (e.g., with thiourea, alkanethiols, or sodium azide). Yields for 4-hydrazino derivatives (53%) and 4-azido derivatives (higher purity via Staudinger reaction) highlight the influence of leaving groups on reaction efficiency .

- Comparison with Target Compound :

- The octahydro structure may reduce reactivity toward nucleophilic substitution due to steric hindrance from hydrogenated rings.

Reduction and Functionalization

- Tetrahydroquinolinones (): Synthesized via high-performance liquid chromatography (HPLC) and characterized by LC-MS/NMR, ensuring >95% purity.

- 1-Methyl-2-nonylquinolin-4(1H)-one (): Produced via LiAlH₄ reduction of carboxylic acid precursors, followed by crystallization.

Limitations for the Target Compound:

No direct biological data are available for (2R,4aR,8aR*)-2-Methyloctahydro-4(1H)-quinolinone.

Biological Activity

(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone is a synthetic compound that belongs to the quinolinone class of heterocycles. Its unique structure, characterized by a saturated octahydro framework and a quinolinone moiety, positions it as a compound of interest in medicinal chemistry. This article delves into its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the hydrogenation of 2-methylquinoline derivatives under controlled conditions. A common method includes using palladium catalysts in high-pressure hydrogen environments, which facilitates the conversion of quinoline to the desired octahydroquinolinone structure.

Structural Formula

The molecular formula for this compound is , with a molar mass of approximately 167.25 g/mol. The structural representation is as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is believed to involve the modulation of specific enzymes and receptors within biological pathways, although detailed molecular targets are still under investigation .

Antimicrobial Properties

Studies have shown that derivatives of quinolinones possess significant antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

Anticancer Activity

Research has highlighted the anticancer potential of quinolinone derivatives. In vitro studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. For example, it has shown cytotoxic effects against breast cancer cells, promoting apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with similar compounds is essential. The following table summarizes key features and biological activities of selected quinolinone derivatives:

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy Study : A study conducted on various derivatives showed that modifications to the quinolinone core can enhance antibacterial activity against resistant strains .

- Cytotoxicity Assessment : In vitro assays revealed that this compound induces apoptosis in breast cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent .

- Enzyme Inhibition Study : Preliminary research indicates that this compound may inhibit specific metabolic enzymes involved in cancer metabolism, suggesting a dual role in both antimicrobial and anticancer therapies .

Q & A

Q. What strategies resolve contradictions in reported biological activities of quinolinone derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. neuroleptic effects) often arise from:

-

Substituent positioning : Fluorine or hydroxy groups at C-6/C-7 alter MRP2 transporter affinity .

-

Assay variability : Standardize in vitro models (e.g., Caco-2 cells for blood-brain barrier permeability ).

Case Study : Antiulcer activity in 2-(4-chlorobenzoylamino)-3-[quinolinon-4-yl]propionic acid derivatives correlates with electron-withdrawing substituents, while bulky groups reduce efficacy .- Data Table :

| Derivative | Substituent | IC₅₀ (MRP2 Inhibition, μM) | Bioactivity | Reference |

|---|---|---|---|---|

| VIIIf | 4-Cl-Ph | 0.12 | Antiulcer | |

| OPC-4392 | 2,3-Me₂-Ph | 1.45 | Neuroleptic |

Q. How can microwave-assisted synthesis improve the efficiency of quinolinone ring formation?

- Methodological Answer : Microwave irradiation accelerates cyclization via dielectric heating , reducing reaction times from hours to minutes. For example:

- Microwave conditions : 360 W, InCl₃ (20 mol%), CH₂Cl₂/di-isopropylether, 5 minutes yields 63% of dihydroquinolin-4(1H)-one .

- Mechanistic insight : Enhanced π-stacking in transition states improves regioselectivity.

Compare with conventional thermal methods (12–24 hours, 40–60% yields) to validate efficiency gains .

What analytical techniques are critical for detecting impurities in (2R,4aR,8aR*)-2-Methyloctahydro-4(1H)-quinolinone?**

- Methodological Answer :

- LC-MS/MS : Identifies trace byproducts (e.g., dehydrogenated intermediates) with a limit of detection (LOD) < 0.1%.

- ¹³C NMR DEPT-135 : Distinguishes carbonyl (C-4, ~200 ppm) and methyl carbons (C-2, ~25 ppm) .

- TGA-DSC : Confirms thermal stability (decomposition >250°C) for storage optimization .

Contradiction Analysis

- Stereochemical Purity : Discrepancies in enantiomeric excess (e.g., 85% vs. 98%) may stem from inadequate chiral column selection. Validate with circular dichroism (CD) .

- Biological Potency : Inconsistent IC₅₀ values across studies often reflect differences in cell lines (e.g., HEK293 vs. primary neurons). Use meta-analysis to harmonize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.